![molecular formula C20H22N4OS B2887346 2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide CAS No. 1798625-28-1](/img/structure/B2887346.png)
2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide
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Overview
Description
“2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide” is a compound that contains a thiazole ring and a quinoline ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The quinoline ring is a nitrogenous tertiary base .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Quinoline is a pungent hygroscopic colorless oily liquid . The specific physical and chemical properties of “2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide” are not available in the retrieved papers.Scientific Research Applications
Analgesic and Anti-inflammatory Activities
The thiazole moiety is known to contribute to analgesic and anti-inflammatory activities. Compounds with this structure have been shown to exhibit significant pain-relieving properties and reduce inflammation, making them valuable in the development of new medications for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated effectiveness against a variety of microbial and fungal pathogens. The compound could be explored for its potential use in creating new antimicrobial and antifungal agents, which are increasingly important due to the rise of antibiotic-resistant strains .
Antiviral Activity
Research has indicated that thiazole-containing compounds can exhibit antiviral properties. This is particularly relevant in the context of emerging viral infections and the ongoing need for novel antiviral drugs that can address a wide spectrum of viruses, including those causing pandemics .
Neuroprotective Agents
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. By modulating neurotransmitter systems or protecting neural tissue from damage, these compounds could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Activity
Thiazole compounds have been associated with antitumor and cytotoxic activities. They can be used to design new anticancer drugs that target specific pathways or mechanisms within cancer cells, offering a route to more effective and less toxic cancer treatments .
Future Directions
Thiazole and quinoline derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on the synthesis and characterization of new compounds related to “2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide”, as well as their potential applications in medicine and other fields.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds containing similar heterocyclic moieties such as imidazole and thiazole have been known to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives show different biological activities by interacting with their targets
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Result of Action
Compounds with similar structures have been found to have significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-7-8-16-5-2-6-17(18(16)23-14)19(25)22-12-15-4-3-10-24(13-15)20-21-9-11-26-20/h2,5-9,11,15H,3-4,10,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJDEAWAGBLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NCC3CCCN(C3)C4=NC=CS4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoline-8-carboxamide |
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